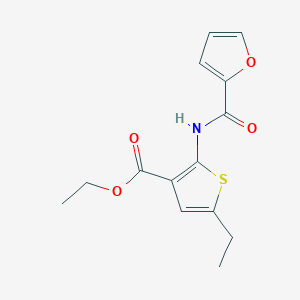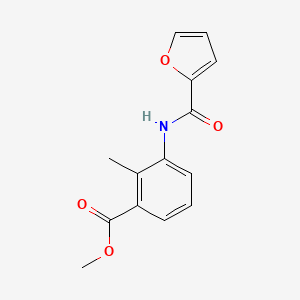![molecular formula C23H30N2O3 B5764288 2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as Ostarine, MK-2866, or Enobosarm. This compound is being researched for its potential to treat muscle wasting, osteoporosis, and other conditions that affect muscle and bone health.
Wirkmechanismus
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide works by selectively binding to androgen receptors in muscle and bone tissue. This binding activates the androgen receptor, which in turn stimulates protein synthesis and muscle growth. The compound also has a positive effect on bone density and strength.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been shown to increase muscle mass, strength, and endurance in animal models and human trials. It also has a positive effect on bone density and strength. The compound does not have the androgenic side effects associated with anabolic steroids, such as prostate enlargement, hair loss, and acne. However, it may cause some mild side effects, such as nausea, headaches, and fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high affinity for androgen receptors in muscle and bone tissue. However, the compound is still in the early stages of research, and its long-term safety and efficacy are not yet known. It may also be difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide. One direction is to investigate its potential as a treatment for muscle and bone wasting conditions, such as sarcopenia and osteoporosis. Another direction is to explore its potential as a performance-enhancing drug for athletes. Further studies are also needed to determine its long-term safety and efficacy, as well as its optimal dosage and administration.
Synthesemethoden
The synthesis of 2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide involves several steps, including the reaction of 4-chlorobenzylamine with 2-(2-isopropylphenoxy)acetic acid, followed by the reaction of the resulting intermediate with morpholine and 4-(dimethylamino)pyridine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is being researched for its potential to treat muscle wasting, osteoporosis, and other conditions that affect muscle and bone health. It is also being studied for its ability to enhance athletic performance and improve body composition. The compound has been shown to increase muscle mass, strength, and endurance in animal models and human trials.
Eigenschaften
IUPAC Name |
N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-18(2)21-9-5-6-10-22(21)28-17-23(26)24-15-19-7-3-4-8-20(19)16-25-11-13-27-14-12-25/h3-10,18H,11-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIFFKGHPJKKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-ylmethyl)benzyl]-2-[2-(propan-2-yl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)


![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)



![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)
